Rutacridone

描述

This compound is part of a larger family of secondary metabolites that includes coumarins, alkaloids, volatile oils, flavonoids, and phenolic acids . Rutacridone has garnered significant interest due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

准备方法

Synthetic Routes and Reaction Conditions: Rutacridone can be synthesized through the condensation of 1,3-dihydroxy-N-methylacridone with isopentenylpyrophosphate or dimethylallylpyrophosphate in the presence of NADPH and oxygen . This reaction is typically catalyzed by microsomes prepared from cultured Ruta graveolens cells .

Industrial Production Methods: Industrial production of this compound often involves the use of tissue cultures of Ruta graveolens. Callus and suspension cultures are employed to enhance the yield of this compound. The biosynthesis of this compound in these cultures is facilitated by the incorporation of anthranilic acid into the ring structure of the compound .

化学反应分析

Types of Reactions: Rutacridone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving this compound often use halogenating agents to introduce halogen atoms into the molecule.

Major Products:

Oxidation: this compound epoxide.

Reduction: Reduced forms of this compound with altered functional groups.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Medicinal Applications

Rutacridone exhibits significant pharmacological properties, making it a candidate for various medicinal applications:

- Antimicrobial Activity : Research indicates that this compound epoxide possesses antibacterial properties. It has been shown to inhibit the growth of certain pathogenic bacteria, which suggests its potential use in developing new antibacterial agents .

- Antifungal Properties : Rutarin, another compound related to this compound, demonstrates antifungal activity. This could be beneficial in treating fungal infections, especially those resistant to conventional antifungal medications .

- Photodermatitis and Abortion : While these effects may not be desirable, they highlight the biological activity of this compound and its derivatives. Understanding these effects can lead to further research into their mechanisms and potential therapeutic uses .

Agricultural Applications

In agriculture, this compound's properties can be leveraged for crop protection:

- Natural Pesticide Development : The antibacterial and antifungal properties of this compound make it a candidate for natural pesticide formulations. Its efficacy against plant pathogens could support sustainable agriculture practices by reducing reliance on synthetic pesticides .

Biological Research Applications

This compound has also found applications in biological research:

- Fluorescent Dye : this compound is utilized as a fluorescent dye for histochemical staining. In a study involving Hippeastrum hybridum pollen, this compound provided clear visualization of cellular structures under fluorescence microscopy, enabling detailed studies of pollen morphology and development .

- Cell Culture Studies : Isolated from roots and callus tissue cultures of Ruta graveolens, this compound epoxide has been characterized using NMR techniques. This facilitates its use in cell biology studies, where understanding the behavior of plant-derived compounds in cultured cells is crucial for further applications .

Case Studies

作用机制

The mechanism of action of rutacridone involves its interaction with various molecular targets and pathways. It exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins .

相似化合物的比较

Rutacridone is unique among acridone alkaloids due to its specific structural features and biological activities. Similar compounds include:

生物活性

Rutacridone is a notable acridone alkaloid derived from Ruta graveolens, commonly known as rue. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, anti-inflammatory effects, and its potential as a relaxant agent. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Composition and Isolation

This compound is one of several bioactive compounds found in Ruta graveolens. It is often isolated alongside other furanoacridones, which contribute to the plant's medicinal properties. The structure of this compound can be characterized using various spectroscopic methods such as NMR (nuclear magnetic resonance) .

Antiproliferative Effects

A significant body of research has focused on the antiproliferative effects of this compound on various cancer cell lines. A study investigated six furanoacridones, including this compound, for their effects on human breast cancer cell lines (MCF-7, MDA-MB-361, MDA-MB-231, and T47D). The results indicated that this compound exhibited pronounced cytotoxicity against these cell lines, particularly the triple-negative breast cancer cell line MDA-MB-231 .

Table 1: Antiproliferative Activity of Furanoacridones

| Compound | Cell Line | IC50 (µM) | Effect Description |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | Significant cytotoxicity |

| Isogravacridone Chlorine | MDA-MB-231 | 10 | Comparable to cisplatin |

| Gravacridonediol | MCF-7 | 20 | Moderate cytotoxicity |

The mechanism by which this compound exerts its antiproliferative effects includes induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cell lines. The study highlighted that this compound's activity is not only dose-dependent but also varies across different cancer types .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that extracts from Ruta graveolens, containing this compound, can significantly reduce inflammation in animal models. For instance, a study demonstrated that treatment with a hydroalcoholic extract reduced paw edema in rats subjected to carrageenan-induced inflammation .

Table 2: Anti-inflammatory Effects of Ruta Graveolens Extracts

| Treatment | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Hydroalcoholic Extract | 5 | TNF-a: 40%, IL-6: 35% |

| Skimmianine | 5 | PGE2: 50%, COX-2: 45% |

Relaxant Effects on Smooth Muscle

This compound has also shown relaxant effects on smooth muscle tissues. A study reported that extracts from Ruta graveolens significantly inhibited contractions induced by cholinergic agonists like carbachol in airway smooth muscle cells. The presence of this compound was associated with a rightward shift in dose-response curves for carbachol, indicating its role as a non-competitive antagonist .

Case Studies and Clinical Implications

Clinical studies have explored the use of Ruta graveolens extracts containing this compound for various therapeutic applications. For example, patients with hormone-receptor-positive breast cancer showed improved outcomes when treated with adjunct therapies that included extracts rich in acridone alkaloids . These findings suggest that this compound could play a role in enhancing the efficacy of conventional cancer treatments.

常见问题

Basic Research Questions

Q. How can researchers accurately identify and characterize Rutacridone in plant extracts?

Q. What are the optimal methods for isolating this compound from Ruta graveolens?

Methodological Answer: Start with solvent extraction using methanol or ethanol to maximize yield of polar alkaloids . Sequential liquid-liquid partitioning (e.g., hexane/ethyl acetate/water) removes non-polar contaminants. Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., chloroform:methanol) isolates this compound fractions . Final purification via preparative HPLC ensures >95% purity. Validate yields using quantitative NMR or LC-MS .

Q. What standard assays are used to evaluate this compound’s biological activity?

Methodological Answer:

- Mutagenicity : Use the Salmonella/microsome (Ames) test with TA98 and TA100 strains to assess frameshift and base-pair mutations. Include metabolic activation (S9 liver homogenate) to detect pro-mutagenic activity .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HeLa or HepG2) at concentrations 1–100 µM. Monitor IC50 values with dose-response curves .

Advanced Research Questions

Q. How can contradictory data on this compound’s mutagenicity be resolved?

Methodological Answer: Discrepancies in mutagenicity results (e.g., positive in TA98 vs. negative in TA100) may arise from assay conditions or compound stability. Standardize protocols:

- Pre-incubate this compound with S9 mix for metabolic activation consistency .

- Include positive controls (e.g., 2-nitrofluorene for TA98) and statistical validation (ANOVA with post-hoc tests).

- Evaluate pH-dependent degradation using LC-MS to rule out artifactual results .

Q. What strategies improve the synthesis of this compound epoxide derivatives?

Methodological Answer: Optimize epoxidation using green chemistry principles:

- Replace mCPBA (meta-chloroperbenzoic acid) with H2O2/urea-hydrogen peroxide in ethanol to reduce toxicity .

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates (e.g., dihydroxy precursors) to minimize side products .

- Use computational modeling (DFT) to predict regioselectivity of epoxide formation .

Q. How do researchers validate this compound’s structural modifications using advanced analytical techniques?

Methodological Answer: Combine multiple techniques:

- X-ray crystallography resolves absolute configuration of chiral centers (e.g., 2-(1-chloro-2-hydroxyethyl) in gravacridonechlorine) .

- High-resolution MS/MS fragments ions to confirm substitution patterns (e.g., glucoside derivatives at m/z 519.504) .

- Circular dichroism (CD) distinguishes enantiomers in hydroxylated derivatives .

Q. Methodological Considerations

属性

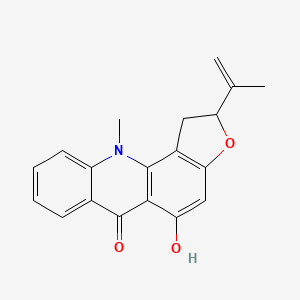

IUPAC Name |

5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAGACMCMQYSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939229 | |

| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17948-33-3 | |

| Record name | (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17948-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017948333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUTACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ6T7UY0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 162 °C | |

| Record name | Rutacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。